

# JNK-IN-8: A Comparative Literature Review for Researchers

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## Compound of Interest

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An in-depth analysis of the potent and selective JNK inhibitor, JNK-IN-8, compiling key experimental findings and methodologies for researchers in oncology and drug development.

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress stimuli, regulating proliferation, differentiation, survival, and inflammation.<sup>[1]</sup> Dysregulated JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.<sup>[1][2]</sup> This guide provides a comparative overview of key findings from multiple studies on JNK-IN-8, focusing on its efficacy in various cancer models, its mechanism of action, and detailed experimental protocols.

## Performance and Efficacy

JNK-IN-8 has demonstrated significant anti-tumor activity across a range of cancer types, both as a standalone agent and in combination with other therapies. Its effectiveness has been evaluated through various in vitro and in vivo models, with key quantitative data summarized below.

## In Vitro Efficacy of JNK-IN-8

Cell Line/Model	Cancer Type	Assay	Concentration Range	Key Findings
MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806	Triple-Negative Breast Cancer (TNBC)	Cell Viability (CellTiter-Glo)	0.88–5 µmol/L	Concentration-dependent decrease in cell viability.[3]
TNBC Patient-Derived Organoids (PDOs)	Triple-Negative Breast Cancer (TNBC)	Cell Viability (CellTiter-Glo 3D)	0.16–10 µmol/L	Reduced organoid viability and induced disintegration.[3]
TNBC Cell Lines	Triple-Negative Breast Cancer (TNBC)	Clonogenic Assay	1–5 µmol/L	Inhibition of colony formation. [3]
P411-T1, P422-T1 PDX-CLs, CFPAC-1, MIA PaCa-2	Pancreatic Ductal Adenocarcinoma (PDAC)	Invasion Assay	Low doses	Dose-dependent decrease in cell invasion.[4]
HeLa, A375	Cervical Cancer, Melanoma	c-Jun Phosphorylation Assay	-	EC50 of 486 nM and 338 nM, respectively.[5][6]

## In Vivo Efficacy of JNK-IN-8

Animal Model	Cancer Type	Treatment Regimen	Key Findings
Nude mice with TNBC004 PDX tumors	Triple-Negative Breast Cancer (TNBC)	20 mg/kg, intraperitoneal administration	Slowed patient-derived xenograft tumor growth.[3]
NOD SCID $\gamma$ (NSG) immunodeficient mice with PDX or cell line xenografts	Pancreatic Ductal Adenocarcinoma (PDAC)	30 mg/kg JNK-IN-8 (2x/week) + FOLFOX	Enhanced FOLFOX growth inhibition.[4]
Mice with xenografts of MDA-MB-231 cells	Triple-Negative Breast Cancer (TNBC)	JNK-IN-8 and lapatinib combination	Significantly increased survival and slowed tumor growth.[7]

## Mechanism of Action and Selectivity

JNK-IN-8 is a covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of JNK isoforms.[2][8] Specifically, it binds to Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[3] This irreversible binding leads to a conformational change in the activation loop, blocking substrate binding and inhibiting JNK activity.[8]

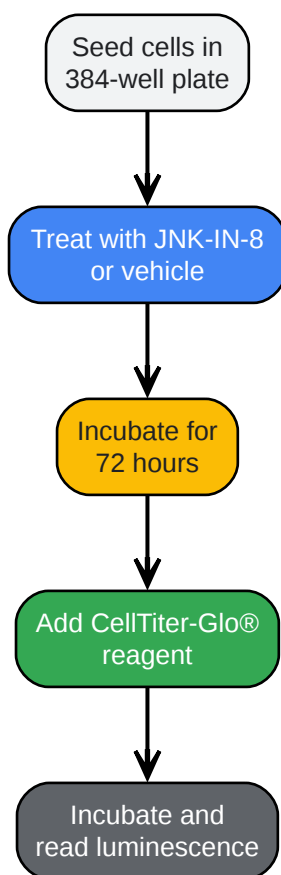
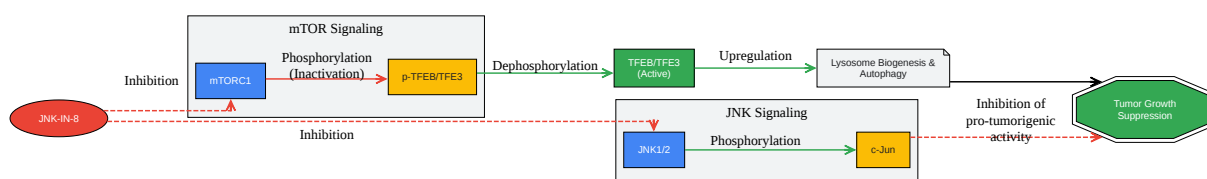
## Kinase Selectivity Profile

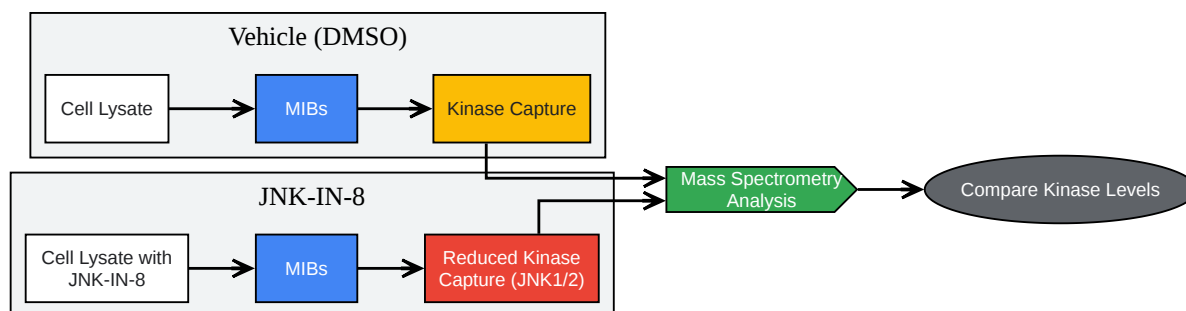
A key advantage of JNK-IN-8 is its high selectivity for JNKs over other kinases. KinomeScan profiling has demonstrated its remarkable specificity.[6] One study using multiplexed inhibitor bead-mass spectrometry (MIB-MS) across 218 kinases showed that at 1  $\mu$ M, JNK-IN-8 only significantly bound to JNK1 and JNK2, indicating extremely high specificity.[4]

Kinase	IC50
JNK1	4.67 nM[1], 4.7 nM[5][6]
JNK2	18.7 nM[1][5][6]
JNK3	0.98 nM[1], 1 nM[5][6]

## Signaling Pathways

JNK-IN-8 exerts its anti-cancer effects through the modulation of several key signaling pathways. In TNBC, it has been shown to induce lysosome biogenesis and autophagy by activating TFEB and TFE3, master regulators of these processes. This activation occurs through the inhibition of mTOR, a central regulator of cell growth and metabolism.[3] In PDAC, JNK-IN-8 has been shown to sensitize cancer cells to chemotherapy by inhibiting the JNK-JUN pathway, which is involved in resistance to treatment.[4]





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